2-amino-4-[4-(benzyloxy)phenyl]-7-hydroxy-4H-chromene-3-carbonitrile
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Overview
Description
2-amino-4-[4-(benzyloxy)phenyl]-7-hydroxy-4H-chromene-3-carbonitrile is a complex organic compound that belongs to the class of chromenes. Chromenes are known for their diverse biological activities and are often used in medicinal chemistry. This particular compound features a benzyloxy group, a hydroxy group, and a nitrile group, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-4-[4-(benzyloxy)phenyl]-7-hydroxy-4H-chromene-3-carbonitrile typically involves a multi-component reaction. One common method involves the reaction of kojic acid, benzyloxy benzaldehyde, and malonitrile . The reaction is carried out under specific conditions, often involving a catalyst and controlled temperature to ensure the desired product is formed.
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
2-amino-4-[4-(benzyloxy)phenyl]-7-hydroxy-4H-chromene-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: The benzylic position can be oxidized using reagents like N-bromosuccinimide (NBS).
Reduction: The nitrile group can be reduced to an amine under specific conditions.
Substitution: The hydroxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: NBS is commonly used for benzylic oxidation.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions at the hydroxy group.
Major Products
Scientific Research Applications
2-amino-4-[4-(benzyloxy)phenyl]-7-hydroxy-4H-chromene-3-carbonitrile has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-amino-4-[4-(benzyloxy)phenyl]-7-hydroxy-4H-chromene-3-carbonitrile involves its interaction with specific molecular targets. For instance, as a tyrosinase inhibitor, it binds to the active site of the enzyme, preventing the conversion of tyrosine to melanin . This interaction disrupts the enzyme’s activity, leading to reduced melanin production.
Comparison with Similar Compounds
Similar Compounds
- 2-amino-3-(4-benzyloxy-phenyl)-propionic acid benzyl ester
- 2-amino-5-oxo-5-[(4-phenylmethoxyphenyl)amino]pentanoic acid
- 2-(4-benzyloxy-5-hydroxyphenyl)benzothiazole derivatives
Uniqueness
Compared to similar compounds, 2-amino-4-[4-(benzyloxy)phenyl]-7-hydroxy-4H-chromene-3-carbonitrile stands out due to its unique combination of functional groups, which confer a wide range of reactivity and potential applications. Its structure allows for diverse chemical modifications, making it a valuable compound in synthetic chemistry and drug development.
Properties
Molecular Formula |
C23H18N2O3 |
---|---|
Molecular Weight |
370.4 g/mol |
IUPAC Name |
2-amino-7-hydroxy-4-(4-phenylmethoxyphenyl)-4H-chromene-3-carbonitrile |
InChI |
InChI=1S/C23H18N2O3/c24-13-20-22(19-11-8-17(26)12-21(19)28-23(20)25)16-6-9-18(10-7-16)27-14-15-4-2-1-3-5-15/h1-12,22,26H,14,25H2 |
InChI Key |
KYAFHXVNBAZRSE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)C3C4=C(C=C(C=C4)O)OC(=C3C#N)N |
Origin of Product |
United States |
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